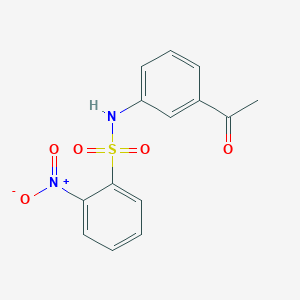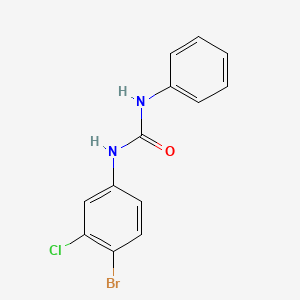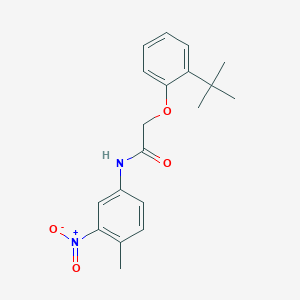![molecular formula C17H20BrN5O2 B5574180 2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5574180.png)
2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C17H20BrN5O2 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.08004 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conformationally Restricted Analogues of Remoxipride
Several derivatives related to remoxipride were synthesized to evaluate their potential as antipsychotic agents. These compounds, designed to mimic the intramolecular hydrogen bonding of desmethylremoxipride, were tested for their affinity to the dopamine D-2 receptor. Although enhanced affinities were not observed, this research demonstrates the exploration of benzamide derivatives in neuropharmacology (M. H. Norman, J. L. Kelley, E. Hollingsworth, 1993).
Potential Vasodilation Properties
A study on the synthesis of 3-pyridinecarboxylates, prepared through a nucleophilic substitution reaction involving secondary amines like morpholine, revealed compounds with considerable vasodilation potency. This suggests the potential cardiovascular applications of such derivatives (A. S. Girgis, N. Mishriky, A. Farag, W. El-Eraky, H. Farag, 2008).
Synthesis in Medicinal Chemistry
The synthesis of biodegradable polyesteramides with pendant functional groups involves morpholine-2,5-dione derivatives. This research highlights the utility of such compounds in developing materials with specific biological applications, demonstrating the chemical versatility and potential for biomedical engineering (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).
Antimicrobial Agents
The creation of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents involved reactions with morpholine, indicating these compounds' relevance in developing new therapeutics against bacteria and fungi (M. I. Attia, A. El-Emam, Abdulghafoor A. Al-Turkistani, A. Kansoh, N. El‐Brollosy, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c18-14-4-2-1-3-13(14)17(24)20-6-5-19-15-11-16(22-12-21-15)23-7-9-25-10-8-23/h1-4,11-12H,5-10H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPQDSTVWWTGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-4-[(4-isopropylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5574108.png)
![2-(3-methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5574116.png)

![2-(3-methoxypropyl)-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5574134.png)
![4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5574146.png)
![N-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5574154.png)

![1-(3-furoyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepane](/img/structure/B5574163.png)
![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl 1-naphthylcarbamate](/img/structure/B5574169.png)
![N-ethyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5574172.png)
![6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5574188.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5574191.png)

